Cas no 183591-72-2 (2-(4-tert-butoxycarbonylpiperazin-2-yl)acetic acid)

2-(4-tert-Butoxycarbonylpiperazin-2-yl)acetic acid is a protected piperazine derivative widely used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions, allowing selective deprotection under acidic conditions. This compound serves as a versatile intermediate for constructing complex molecules, particularly in peptidomimetics and drug discovery. Its acetic acid moiety enables further functionalization via coupling or conjugation reactions. The Boc-protected piperazine core enhances solubility and handling compared to unprotected analogs. This reagent is valued for its reliability in multistep syntheses, where orthogonal protecting group strategies are required. It is typically supplied as a high-purity solid, ensuring consistent performance in sensitive applications.
2-(4-tert-butoxycarbonylpiperazin-2-yl)acetic acid structure
183591-72-2 structure
Product Name:2-(4-tert-butoxycarbonylpiperazin-2-yl)acetic acid
CAS No:183591-72-2
MF:C11H20N2O4
MW:244.287503242493
MDL:MFCD03001351
CID:135723
PubChem ID:44607724
Update Time:2025-09-19

2-(4-tert-butoxycarbonylpiperazin-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
    • 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid
    • 2-Piperazineaceticacid, 4-[(1,1-dimethylethoxy)carbonyl]-
    • 3-CARBOXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER,
    • N-BOC-3-CARBOXYMETHYLPIPERAZINE
    • 2-(4-BOC-PIPERAZIN-2-YL)ACETIC ACID
    • 2-Piperazineaceticacid 4-[tert-butoxycarbonyl]-
    • 2-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-
    • 3-CARBOXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 2-(4-tert-butoxycarbonylpiperazin-2-yl)acetic acid
    • [4-(TERT-BUTOXYCARBONYL)PIPERAZIN-2-YL]ACETIC ACID
    • 183591-72-2
    • 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)aceticacid
    • DTXSID00659678
    • MFCD03001351
    • AB89002
    • AB88360
    • CS-0005361
    • 2-(4-tert-butoxycarbonylpiperazin-2-yl)acetic acid;2-(4-BOC-PIPERAZIN-2-YL)ACETIC ACID
    • FT-0600177
    • AS-30365
    • 3-Carboxymethylpiperazine-1-carboxylicacidtert-butylester
    • 2-{4-[(tert-butoxy)carbonyl]piperazin-2-yl}acetic acid
    • AB12809
    • JTCVUIFTKFUZNA-UHFFFAOYSA-N
    • AKOS016005723
    • EN300-333175
    • A812799
    • SCHEMBL692003
    • (S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
    • MDL: MFCD03001351
    • Inchi: 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)
    • InChI Key: JTCVUIFTKFUZNA-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCNC(CC(=O)O)C1)=O

Computed Properties

  • Exact Mass: 244.14200
  • Monoisotopic Mass: 244.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.9A^2
  • XLogP3: -2.3

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.147
  • Melting Point: Not available
  • Boiling Point: 390.6°C at 760 mmHg
  • Flash Point: 190°C
  • Refractive Index: 1.485
  • PSA: 78.87000
  • LogP: 0.93670
  • Vapor Pressure: Not available

2-(4-tert-butoxycarbonylpiperazin-2-yl)acetic acid Security Information

2-(4-tert-butoxycarbonylpiperazin-2-yl)acetic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-(4-tert-butoxycarbonylpiperazin-2-yl)acetic acid

Comprehensive Overview of 2-(4-tert-butoxycarbonylpiperazin-2-yl)acetic acid (CAS No. 183591-72-2)

2-(4-tert-butoxycarbonylpiperazin-2-yl)acetic acid (CAS No. 183591-72-2) is a specialized organic compound widely utilized in pharmaceutical research and peptide synthesis. This compound, often abbreviated as Boc-piperazine acetic acid, features a tert-butoxycarbonyl (Boc) protecting group, which is critical for stabilizing reactive intermediates during chemical reactions. Its molecular structure combines a piperazine ring with an acetic acid moiety, making it a versatile building block for drug discovery and bioconjugation applications.

In recent years, the demand for Boc-protected piperazine derivatives has surged due to their role in developing small-molecule inhibitors and peptide-based therapeutics. Researchers frequently search for "Boc-piperazine acetic acid solubility" or "CAS 183591-72-2 synthesis protocol," highlighting its relevance in optimizing reaction conditions. The compound’s carboxyl group enables facile conjugation with amines, alcohols, or other nucleophiles, aligning with trends in click chemistry and biocompatible crosslinking.

From an industrial perspective, 183591-72-2 is valued for its high purity (>98%) and compatibility with solid-phase peptide synthesis (SPPS). Discussions on platforms like ResearchGate often focus on "Boc deprotection methods for piperazine derivatives," underscoring the need for mild acidic conditions to preserve labile functional groups. Additionally, its low toxicity profile makes it suitable for biomedical imaging probes and targeted drug delivery systems.

Environmental and regulatory considerations also drive interest in 2-(4-tert-butoxycarbonylpiperazin-2-yl)acetic acid. Queries such as "green chemistry alternatives for Boc protection" reflect the shift toward sustainable synthesis. The compound’s stability under inert atmospheres and resistance to racemization further enhance its appeal for asymmetric catalysis and enantioselective synthesis.

In summary, CAS 183591-72-2 exemplifies the intersection of structural modularity and functional adaptability in modern organic chemistry. Its applications span from protease inhibitor design to material science, addressing key challenges in precision medicine and biomaterials engineering. As research evolves, this compound will likely remain pivotal in advancing high-throughput screening and combinatorial chemistry methodologies.

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